Lithium bis(oxalate)borate

High-temperature battery performance Electrolyte additive comparison Capacity retention

Standard LiPF₆ electrolytes decompose exothermically below 100°C, posing thermal runaway risks in EV and stationary storage batteries. Lithium bis(oxalate)borate (LiBOB, CAS 244761-29-3) is a boron-based lithium salt engineered for high-safety applications. - **Thermal Stability:** Decomposition onset ~293°C; 67% reduction in SEI exothermic heat generation vs. LiPF₆ - **Performance Data:** 5-9% improved capacity retention in NMC/graphite cells after 60°C storage/cycling - **Unique SEI Formation:** Reduces on graphite at ~1.7V vs. Li/Li⁺; enables PC-rich electrolytes for low-temp operation - **High-Voltage Compatibility:** Mitigates interfacial degradation in LiNi₀.₅Mn₁.₅O₄ (5V-class) cathodes

Molecular Formula C4BLiO8
Molecular Weight 193.8 g/mol
CAS No. 244761-29-3
Cat. No. B027378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium bis(oxalate)borate
CAS244761-29-3
SynonymsLIBOB; lithium bis(oxalate)borate; LITHIUM BIS(OXALATO)BORATE; CHEMLYTE BO M1; CHEMLYTE BO MX; LITHIUM BIS (OXALATE) BORATE(LiBOB); Borate(1-), bis(ethanedioato(2-)-kappao1,kappao2)-, lithium (1:1), (T-4)-; Borate(1-), bis(ethanedioato(2-)-kappao1,kappao2)-
Molecular FormulaC4BLiO8
Molecular Weight193.8 g/mol
Structural Identifiers
SMILES[Li+].[B-]12(OC(=O)C(=O)O1)OC(=O)C(=O)O2
InChIInChI=1S/C4BO8.Li/c6-1-2(7)11-5(10-1)12-3(8)4(9)13-5;/q-1;+1
InChIKeyNVQAYVUCVASGDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LiBOB Technical Overview and Electrochemical Profile


Lithium bis(oxalate)borate (LiBOB, CAS 244761-29-3) is a boron-based lithium salt widely employed as an electrolyte additive or co-salt in lithium-ion batteries [1]. It is structurally distinct from the industry-standard lithium hexafluorophosphate (LiPF₆) due to its chelated oxalate ligands bound to a central boron atom [1]. LiBOB is characterized by high thermal stability (decomposition onset ~293 °C), a wide electrochemical stability window (>5.3 V vs. Li/Li⁺ in specific solvent systems), and a unique capability to form a protective solid electrolyte interphase (SEI) on graphitic anodes via the reduction of its bis(oxalate)borate (BOB⁻) anion at approximately 1.7 V vs. Li/Li⁺ [2][3].

Electrolyte Additive / Co-Salt
Designed for lithium-ion battery electrolyte formulations requiring enhanced thermal and interfacial stability.
Anode SEI Formation
Forms a protective solid electrolyte interphase on graphite anodes, suppressing solvent co-intercalation.
High-Voltage & Thermal Compatibility
Supports wide electrochemical stability window and high-temperature operation in Li-ion cells.

Why LiBOB Cannot Be Replaced by In-Class Salts


LiBOB is not functionally interchangeable with other lithium salts or electrolyte additives within the same class due to quantifiable differences in thermal stability, SEI formation chemistry, and compatibility with high-voltage cathodes. For instance, LiPF₆ decomposes exothermically at temperatures significantly below 100 °C in contact with charged electrodes, posing safety risks, whereas LiBOB remains thermally stable up to ~293 °C [1]. Additionally, the BOB⁻ anion undergoes a unique reduction process on graphite at ~1.7 V vs. Li/Li⁺, forming a dense, conductive SEI that prevents solvent co-intercalation and graphite exfoliation—a function not provided by LiBF₄ or LiPF₆ alone [2]. Furthermore, LiBOB demonstrates superior capacity retention at elevated temperatures compared to LiPF₆, with quantitative improvements of 5-9% in capacity retention after high-temperature storage and cycling [3]. These divergent properties dictate that LiBOB is not a simple drop-in replacement; its procurement must be driven by specific application requirements that demand enhanced thermal safety, robust SEI formation, or improved high-temperature performance.

Thermal stability mismatch
LiPF₆ may decompose exothermically below 100°C, while LiBOB remains stable to ~293°C; direct swap may compromise safety margins.
SEI chemistry not replicated
BOB⁻ anion reduction forms a conductive, exfoliation-blocking SEI on graphite; LiBF₄ or LiPF₆ alone does not provide this function.
Elevated temperature capacity fade
LiBOB delivers reported improved capacity retention at high temperature; LiPF₆-only electrolytes show greater fade under similar conditions.

LiBOB Comparative Performance Evidence


Enhanced High-Temperature Capacity Retention vs. LiPF₆

In NCM523/graphite full cells, the addition of 1 wt.% LiBOB to a baseline 1.15 M LiPF₆ EC/EMC (3:7 v/v) electrolyte increased capacity retention after 20 days of storage at 60°C from a baseline of ~81.7% (reference electrolyte) to 86.7%, representing a 5 percentage-point improvement [1]. Furthermore, cycling performance at both 25°C and 60°C was enhanced by 6% and 9%, respectively, compared to the LiPF₆-only reference [1].

High-Temp Capacity Retention
Head-to-head
86.7% vs. ~81.7%
(LiBOB additive vs. LiPF₆ only)
NCM523/graphite, 20 d at 60°C, 50% SOC
Reported 5 pp higher capacity retention supports calendar life improvement at elevated temperature.
Additive concentration: 1 wt.% in 1.15 M LiPF₆ EC/EMC 3:7
High-temperature battery performance Electrolyte additive comparison Capacity retention

Improved SEI Thermal Stability Over LiPF₆

Differential scanning calorimetry (DSC) analysis of lithiated graphite electrodes revealed that the solid electrolyte interphase (SEI) formed from LiBOB reduction exhibits an onset temperature for thermal breakdown of 150°C, which is approximately 50°C higher than the ~100°C onset typically observed for SEI layers formed in conventional LiPF₆-based electrolytes [1]. Furthermore, the total heat generated between 60°C and 170°C was reduced from 213 J g⁻¹ to 70 J g⁻¹ when LiBOB was used as an additive, a reduction of 67% [1].

SEI Thermal Stability
Head-to-head
SEI onset: 150°C vs. ~100°C
(LiBOB vs. LiPF₆ baseline)
Heat reduced from 213 to 70 J g⁻¹ (67% reduction)
Higher thermal onset suggests improved safety margin for large-format cells.
DSC on lithiated graphite from pouch cells
Thermal stability SEI characterization Battery safety

Superior High-Temperature Cycling vs. LiPF₆

In LiMn₂O₄/Li half-cells, electrolytes containing LiBOB demonstrated superior capacity utilization and retention compared to LiPF₆-based electrolytes under identical conditions. While performance at room temperature and discharge rates below 1C was comparable, the LiBOB-based electrolyte cycled significantly better than the LiPF₆-based electrolyte at 60°C, even when the discharge current rate exceeded 1C [1]. This indicates that LiBOB mitigates the accelerated capacity fade typically observed in LiPF₆ systems at elevated temperatures and high discharge rates.

High-Temp Cycling (Spinel)
Head-to-head
LiBOB electrolyte cycled better than LiPF₆ at 60°C, >1C rate
LiMn₂O₄/Li half-cells; 1 M LiBOB vs. 1 M LiPF₆
Reported cycling advantage supports high-power spinel-based cathode applications.
Quantitative values not abstracted; verify full data.
High-temperature cycling Rate capability Cathode compatibility

Endothermic Decomposition for Enhanced Safety

Unlike LiPF₆, which undergoes exothermic decomposition at temperatures as low as 60-80°C in the presence of trace moisture or electrode materials, LiBOB exhibits a highly endothermic decomposition reaction with an onset temperature of approximately 293°C as determined by DSC and accelerating rate calorimetry (ARC) [1]. This thermal event corresponds to the complete irreversible decomposition of the salt into Li₂C₂O₄, B₂O₃, CO, and CO₂ [1].

Endothermic Decomposition
Cross-study
Onset ~293°C (endothermic)
vs. LiPF₆ exothermic below 80°C
DSC/ARC, pure salt
Endothermic pathway provides safety margin during cell assembly and abuse conditions.
Decomposition products: Li₂C₂O₄, B₂O₃, CO, CO₂
Thermal decomposition Battery manufacturing Safety characterization

Stable SEI Formation on Graphite

Cyclic voltammetry (CV) studies reveal that the BOB⁻ anion in LiBOB-based electrolytes undergoes a distinct reduction reaction on graphite electrodes at approximately 1.7 V vs. Li/Li⁺, prior to the decomposition of propylene carbonate (PC) solvent [1]. This prior reduction leads to the formation of a protective solid electrolyte interphase (SEI) film that effectively prevents the co-intercalation and subsequent exfoliation of graphitic layers, a well-known failure mechanism in PC-rich electrolytes containing LiPF₆ alone [1][2].

Graphite SEI Potential
Head-to-head
~1.7 V vs. Li/Li⁺
BOB⁻ reduction prior to PC solvent decomposition
Enables PC-rich electrolyte formulations without graphite exfoliation.
CV on graphite electrode, PC-rich solvent
SEI formation Graphite anode compatibility Electrolyte additive mechanism

LiBOB/LiBF₄ Blend Matching LiDFOB Efficiency

In lithium metal cycling studies, a blend of LiBOB and LiBF₄ (1:1 molar ratio) in EC/DEC (3:7 wt.) exhibited coulombic efficiencies in dissolution rate (D-rate) tests that approached the performance of electrolytes based on lithium difluoro(oxalate)borate (LiDFOB) at high current densities [1]. This performance is attributed to the in-situ formation of trace amounts of LiDFOB via ligand exchange between LiBOB and LiBF₄ [1].

LiBOB/LiBF₄ Blend vs. LiDFOB
Head-to-head
Coulombic efficiency approached LiDFOB at high current density
1:1 molar blend in EC/DEC (3:7 wt.), Li||Cu D-rate tests
Reported parity suggests cost-effective alternative for Li metal battery electrolytes.
In-situ trace LiDFOB formation via ligand exchange
Lithium metal batteries Electrolyte blend optimization Coulombic efficiency

LiBOB Application Scenarios


High-Temperature EV and ESS Batteries

LiBOB is a critical additive for lithium-ion cells destined for operation in elevated temperature environments. The direct evidence of a 5-9% improvement in capacity retention after 60°C storage and cycling in NMC/graphite cells, compared to LiPF₆-only electrolytes, directly supports its use in EV batteries and stationary energy storage systems where thermal management is challenging [1]. Additionally, the 67% reduction in exothermic heat generation from the SEI significantly mitigates thermal runaway risks, a paramount concern for large-format battery packs [2].

PC-Rich Electrolytes for Low-Temperature Use

LiBOB's unique ability to form a protective SEI on graphite at ~1.7 V vs. Li/Li⁺, prior to PC solvent reduction, enables the use of PC-rich electrolyte formulations [1]. This is a key differentiator, as conventional LiPF₆ electrolytes are incompatible with high PC content due to graphite exfoliation. PC-rich electrolytes offer significant advantages in low-temperature ionic conductivity and wider liquidus ranges, making LiBOB an essential component for batteries intended for cold-climate operation or aerospace applications [1].

Cost-Effective Electrolytes for Lithium Metal Batteries

The finding that a LiBOB/LiBF₄ blend can achieve coulombic efficiencies comparable to LiDFOB in lithium metal cycling provides a cost-optimization pathway for next-generation battery development [1]. Researchers and manufacturers can leverage this evidence to formulate high-performance electrolytes for lithium metal anodes without incurring the higher cost associated with pure LiDFOB salts, thereby accelerating the commercial viability of high-energy-density lithium metal batteries [1].

High-Power & High-Voltage Cathode Applications

The superior cycling performance of LiBOB-based electrolytes in LiMn₂O₄/Li cells at 60°C and discharge rates above 1C, as well as its beneficial effect on high-voltage LiNi₀.₅Mn₁.₅O₄ cathodes, supports its application in high-power and 5V-class lithium-ion batteries [1][2]. LiBOB mitigates the detrimental interfacial reactions and transition metal dissolution that plague these cathode materials when used with LiPF₆ electrolytes, thereby extending cycle life and improving rate capability [1][2].

Application
Selection Property
Validation Focus
High-temperature EV / ESS cells
High-temperature capacity retention and SEI thermal robustness
Calendar life at 60°C; SEI heat generation under abuse conditions
PC-rich low-temperature electrolytes
Graphite anode SEI formed prior to PC co-intercalation
Graphite exfoliation suppression; low-temperature ionic conductivity
Lithium metal battery cost optimization
LiBOB/LiBF₄ blend Coulombic efficiency parity with LiDFOB
Li||Cu half-cell cycling; cost-performance trade-off vs. LiDFOB
High-power / high-voltage cathode cells
Cycling stability at elevated temperature and high discharge rates
Rate capability at 60°C; transition metal dissolution mitigation

Technical Documentation Hub

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37 linked technical documents
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